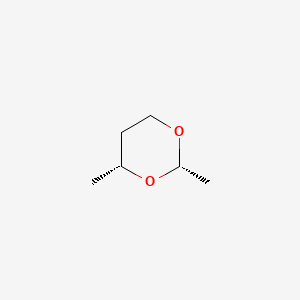
PalladiumHydroxideOnCarbon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium hydroxide on carbon, also known as Pearlman’s catalyst, is a heterogeneous catalyst widely used in organic synthesis. It consists of palladium hydroxide supported on activated carbon, which enhances its surface area and catalytic activity. This compound is particularly known for its high efficiency in hydrogenation and dehydrogenation reactions.
準備方法
Synthetic Routes and Reaction Conditions
Palladium hydroxide on carbon is typically prepared by combining a solution of palladium chloride and hydrochloric acid with an aqueous suspension of activated carbon. The palladium (II) is then reduced by the addition of formaldehyde . Another method involves adding palladium chloride to water, followed by hydrochloric acid and a stabilizer, and then stirring with activated carbon. An alkaline solution is added to adjust the pH, and the mixture is aged, filtered, and dried .
Industrial Production Methods
Industrial production methods for palladium hydroxide on carbon include electrochemical deposition, sonochemical preparation, supercritical fluid nucleation, and wet chemical methods such as the sol-gel method or reduction by alcohols .
化学反応の分析
Types of Reactions
Palladium hydroxide on carbon undergoes various types of reactions, including:
Hydrogenation: Reduction of alkenes, alkynes, nitro compounds, and imines.
Dehydrogenation: Removal of hydrogen from organic molecules.
Debenzylation: Removal of benzyl protecting groups from nitrogen and oxygen atoms.
Cross-Coupling Reactions: Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Common reagents used with palladium hydroxide on carbon include hydrogen gas for hydrogenation reactions and various organic halides for cross-coupling reactions. Typical conditions involve moderate temperatures and pressures, with the catalyst often used in a wet state to enhance its activity .
Major Products
Major products formed from reactions involving palladium hydroxide on carbon include reduced alkenes and alkynes, amines from nitro compounds, and deprotected alcohols and amines from debenzylation reactions .
科学的研究の応用
Palladium hydroxide on carbon is extensively used in scientific research due to its versatility and efficiency. Some key applications include:
Chemistry: Catalysis of hydrogenation, dehydrogenation, and cross-coupling reactions.
Biology: Synthesis of biologically active molecules and pharmaceuticals.
Medicine: Production of drug intermediates and active pharmaceutical ingredients.
Industry: Manufacture of fine chemicals, polymers, and materials.
作用機序
The mechanism by which palladium hydroxide on carbon exerts its catalytic effects involves the adsorption of reactants onto the palladium surface, where they undergo chemical transformations. The high surface area of the activated carbon support enhances the dispersion of palladium particles, increasing the catalyst’s efficiency. The palladium atoms facilitate the breaking and forming of chemical bonds, enabling various reactions such as hydrogenation and cross-coupling .
類似化合物との比較
Similar Compounds
Palladium on carbon (Pd/C): Used for similar hydrogenation and dehydrogenation reactions but lacks the hydroxide component.
Platinum on carbon (Pt/C): Another heterogeneous catalyst used for hydrogenation but generally more expensive and less selective than palladium catalysts.
Nickel on carbon (Ni/C): A less expensive alternative for hydrogenation reactions but often requires harsher conditions.
Uniqueness
Palladium hydroxide on carbon is unique due to its high selectivity and efficiency in hydrogenation and dehydrogenation reactions. It is particularly effective for debenzylation reactions, where other palladium-on-carbon catalysts may fail .
特性
CAS番号 |
12135-22-4 |
|---|---|
分子式 |
Ca |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



